2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole
Overview
Description
2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the thiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 2-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)-4-methyl-1,3-thiazole
- 2-(2-Chlorophenyl)-4-(chloromethyl)-1,3-thiazole
- 2-(2-Bromophenyl)-4-(methylthio)-1,3-thiazole
Uniqueness
2-(2-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to similar compounds, making it valuable for specific applications .
Properties
IUPAC Name |
2-(2-bromophenyl)-4-(chloromethyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNS/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSSNABAIZHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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